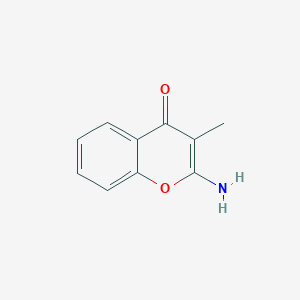2-amino-3-methyl-4H-chromen-4-one
CAS No.: 89047-15-4
Cat. No.: VC16007268
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89047-15-4 |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 2-amino-3-methylchromen-4-one |
| Standard InChI | InChI=1S/C10H9NO2/c1-6-9(12)7-4-2-3-5-8(7)13-10(6)11/h2-5H,11H2,1H3 |
| Standard InChI Key | LVMPCYMJJSPAHA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=CC=CC=C2C1=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound’s systematic name is 2-amino-3-methyl-4H-chromen-4-one, with the molecular formula CHNO and a molecular weight of 191.19 g/mol. Its structure consists of a benzopyran scaffold (chromen-4-one) substituted with an amino group (-NH) at position 2 and a methyl group (-CH) at position 3 (Figure 1) .
Synthetic Methodologies
Conventional Multi-Component Reactions
The synthesis of 2-aminochromenones typically involves one-pot, three-component reactions. A representative protocol includes:
-
Reactants: Aromatic aldehydes, malononitrile, and resorcinol or β-naphthol.
-
Conditions: Ethanol solvent, room temperature, 2-hour reaction time.
For 2-amino-3-methyl-4H-chromen-4-one, substituting the aldehyde component with a methyl-containing precursor could yield the target compound.
Table 1: Comparative Synthetic Routes for Chromenone Derivatives
| Starting Materials | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aldehyde, malononitrile, phenol | NS-doped GOQDs | Ethanol | 2 | 98 | |
| 3-Formyl chromone, amine | None | Ethanol | 1 | 53 | |
| Brominated precursor | Piperidine | Ethanol | 20 | 64 |
Mechanistic Insights
The reaction proceeds via Knoevenagel condensation, followed by cyclization and tautomerization. The amino group originates from malononitrile, while the methyl group is introduced via the aldehyde component . Density functional theory (DFT) studies on similar systems reveal that electron-withdrawing groups on the aldehyde enhance electrophilicity, accelerating imine formation .
Structural and Electronic Analysis
Geometric Optimization
DFT calculations at the B3LYP/6-311+G(d,p) level for chromenone derivatives show:
-
Mulliken charges: The carbonyl oxygen carries a partial negative charge (-0.42 e), facilitating hydrogen bonding .
Hydrogen Bonding Networks
In crystal structures of analogous compounds (e.g., 2-amino-3-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)-4H-chromen-4-one), intramolecular N–H⋯N hydrogen bonds stabilize the planar conformation, while intermolecular N–H⋯O interactions propagate chains along the crystallographic axis .
Biological and Industrial Applications
Antimicrobial Activity
Metal complexes of chromenone derivatives exhibit significant antibacterial properties. For instance, Co(II) and Cu(II) complexes of 3-(((2-amino-4-methylphenyl)imino)methyl)-4H-chromen-4-one show inhibition zones of 12–15 mm against E. coli and S. aureus . The amino and carbonyl groups likely chelate metal ions, enhancing bioavailability.
Challenges and Future Directions
Despite progress in synthesizing chromenone derivatives, challenges remain:
-
Stereoselectivity: Controlling regiochemistry during multi-component reactions.
-
Scalability: Transitioning from lab-scale to industrial production.
Future work should explore: -
Functionalization: Introducing halogens or sulfonyl groups to modulate electronic properties .
-
Computational modeling: Predicting bioactivity using QSAR (Quantitative Structure-Activity Relationship) models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume